Onalespib

Description

This compound is a synthetic, orally bioavailable, small-molecule inhibitor of heat shock protein 90 (Hsp90) with potential antineoplastic activity. This compound selectively binds to Hsp90, thereby inhibiting its chaperone function and promoting the degradation of oncogenic signaling proteins involved in tumor cell proliferation and survival. Hsp90, a chaperone protein upregulated in a variety of tumor cells, regulates the folding, stability and degradation of many oncogenic signaling proteins.

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 5 investigational indications.

structure in first source

See also: this compound Lactate (active moiety of).

Structure

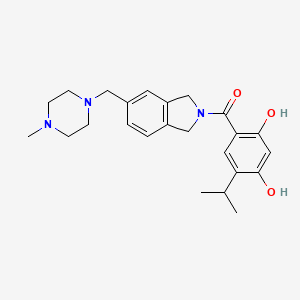

2D Structure

3D Structure

Properties

IUPAC Name |

(2,4-dihydroxy-5-propan-2-ylphenyl)-[5-[(4-methylpiperazin-1-yl)methyl]-1,3-dihydroisoindol-2-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31N3O3/c1-16(2)20-11-21(23(29)12-22(20)28)24(30)27-14-18-5-4-17(10-19(18)15-27)13-26-8-6-25(3)7-9-26/h4-5,10-12,16,28-29H,6-9,13-15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFRGXKKQHBVPCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1O)O)C(=O)N2CC3=C(C2)C=C(C=C3)CN4CCN(CC4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80238485 | |

| Record name | AT13387 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80238485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

912999-49-6 | |

| Record name | Onalespib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=912999-49-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Onalespib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0912999496 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Onalespib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06306 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | AT13387 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80238485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ONALESPIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q7Y33N57ZZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Onalespib (AT13387): A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Onalespib (AT13387) is a potent, second-generation, non-ansamycin inhibitor of Heat Shock Protein 90 (Hsp90) that has been evaluated in numerous preclinical and clinical studies for the treatment of various cancers.[1][2] Discovered through a fragment-based drug design approach, this compound selectively binds to the N-terminal ATP-binding pocket of Hsp90, leading to the destabilization and subsequent proteasomal degradation of a wide array of oncogenic client proteins.[1][3] This disruption of critical signaling pathways integral to tumor growth and survival forms the basis of its anti-cancer activity. This document provides an in-depth technical overview of the discovery, synthesis, mechanism of action, and key experimental protocols associated with this compound.

Discovery and Rationale

The discovery of this compound was a result of a fragment-based drug discovery campaign aimed at identifying novel inhibitors of Hsp90 with improved pharmacological properties over first-generation agents like the geldanamycin analogues.[3] The initial screening of a fragment library identified a 2,4-dihydroxybenzamide scaffold as a promising starting point.[3] Through structure-guided optimization, this initial hit was elaborated to enhance its binding affinity and cellular potency, ultimately leading to the identification of this compound ((2,4-dihydroxy-5-isopropylphenyl)-[5-(4-methylpiperazin-1-ylmethyl)-1,3-dihydroisoindol-2-yl]methanone).[3]

The rationale for targeting Hsp90 in cancer therapy lies in its critical role as a molecular chaperone for a multitude of proteins that are essential for the transformed phenotype.[4][5] These "client proteins" include key components of signal transduction pathways that regulate cell proliferation, survival, and angiogenesis, such as EGFR, HER2, AKT, and CDK4.[4][6] By inhibiting Hsp90, this compound simultaneously disrupts multiple oncogenic signaling cascades, offering a multi-pronged attack on cancer cells.[4]

Synthesis of this compound (AT13387)

The synthesis of this compound has been described in the literature, with subsequent publications detailing more optimized and scalable routes. Below is a summary of a succinct synthetic approach.

Optimized Synthetic Protocol

An improved synthesis of this compound has been developed to increase the overall yield and avoid harsh reaction conditions.[7] This modified route can be summarized in the following key steps:

-

Preparation of the Isoindoline Intermediate: The synthesis begins with the construction of the 5-substituted isoindoline core. This is achieved through a multi-step sequence starting from commercially available materials.

-

Preparation of the Resorcinol Intermediate: The 2,4-dihydroxy-5-isopropylphenyl moiety is prepared separately.

-

Coupling and Final Deprotection: The isoindoline and resorcinol intermediates are then coupled, followed by a final deprotection step to yield this compound.[7]

This optimized route offers a more efficient and scalable method for the production of this compound for research and clinical investigation.[7]

Mechanism of Action

This compound exerts its anti-tumor effects by inhibiting the chaperone function of Hsp90. This process can be broken down into the following key events:

-

Binding to Hsp90: this compound competitively binds to the ATP-binding pocket in the N-terminal domain of Hsp90.[1] This binding has been characterized by a low nanomolar dissociation constant (Kd), indicating a high affinity.[8]

-

Inhibition of ATPase Activity: The binding of this compound prevents the hydrolysis of ATP by Hsp90, a critical step in the chaperone's functional cycle.

-

Client Protein Destabilization: Without a functional Hsp90, its client proteins are unable to maintain their proper conformation and become destabilized.

-

Proteasomal Degradation: The destabilized client proteins are recognized by the cellular machinery and targeted for degradation via the ubiquitin-proteasome pathway.[4]

-

Induction of Heat Shock Response: Inhibition of Hsp90 also leads to a compensatory upregulation of other heat shock proteins, such as Hsp70, which can be used as a biomarker of target engagement.[4]

The downstream consequence of this cascade is the depletion of multiple oncoproteins, leading to cell cycle arrest, apoptosis, and the inhibition of tumor growth.

Quantitative Data

Table 1: In Vitro Activity of this compound (AT13387)

| Cell Line | Cancer Type | IC50/GI50 (nM) | Reference |

| A375 | Melanoma | 18 | [8] |

| MV4-11 | Acute Myeloid Leukemia | 12 | [8] |

| NCI-H1975 | Non-Small Cell Lung Cancer | 22 | [8] |

| SKBr3 | Breast Cancer | 55 | [8] |

| HCT116 | Colon Cancer | 48 | [8] |

| PNT2 | Non-tumorigenic Prostate | 480 | [8] |

Table 2: Binding Affinity and Kinase Inhibition of this compound (AT13387)

| Parameter | Value | Reference |

| Hsp90 Kd | 0.71 nM | [4] |

| Kinase Inhibition (CDK1, CDK2, CDK4, FGFR3, PKB-b, JAK2, VEGFR2, PDGFRβ, Aurora B) | No significant inhibition below 30 µM | [8] |

Table 3: Human Pharmacokinetic Parameters of this compound (AT13387)

| Dose | Cmax (ng/mL) | AUCinf (ng*h/mL) | t1/2 (h) | Reference |

| 120 mg/m² | 2880 ± 980 | 10800 ± 3200 | 7.9 ± 2.1 | [1] |

| 150 mg/m² | 3630 ± 1290 | 14000 ± 4400 | 8.1 ± 1.9 | [1] |

| 200 mg/m² | 4960 ± 1990 | 19600 ± 7400 | 8.5 ± 2.6 | [1] |

| 260 mg/m² | 6340 ± 2410 | 25800 ± 9700 | 8.7 ± 2.9 | [1] |

Experimental Protocols

Cell Viability Assay (AlamarBlue)

This protocol is adapted from methodologies used to assess the cytotoxic effects of Hsp90 inhibitors.[9][10][11]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (or vehicle control) and incubate for a period equivalent to three cell doubling times.

-

AlamarBlue Addition: Add AlamarBlue reagent to each well at a final concentration of 10% (v/v).

-

Incubation: Incubate the plates for 4 hours at 37°C, protected from light.

-

Fluorescence Reading: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.

-

Data Analysis: Calculate the GI50 value, the concentration of the compound that inhibits cell growth by 50%, by plotting the fluorescence intensity against the log of the compound concentration.

Western Blot for Client Protein Degradation

This protocol is a generalized procedure for observing the degradation of Hsp90 client proteins following treatment with an inhibitor like this compound.[4][6]

-

Cell Treatment: Plate cells and treat with various concentrations of this compound for a specified time (e.g., 24, 48, 72 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against Hsp90 client proteins (e.g., EGFR, AKT, CDK4) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities to determine the extent of client protein degradation relative to the loading control.

Visualizations

Caption: Mechanism of action of this compound (AT13387).

Caption: General experimental workflow for in vitro evaluation of this compound.

References

- 1. Phase Ib study of HSP90 inhibitor, this compound (AT13387), in combination with paclitaxel in patients with advanced triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Phase I study of the heat shock protein 90 (Hsp90) inhibitor this compound (AT13387) administered on a daily for 2 consecutive days per week dosing schedule in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phase 1 study of the HSP90 inhibitor this compound in combination with AT7519, a pan-CDK inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The succinct synthesis of AT13387, a clinically relevant Hsp90 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - US [thermofisher.com]

- 10. Analysis of Cell Viability by the alamarBlue Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. interchim.fr [interchim.fr]

Onalespib-Mediated Degradation of HSP90 Client Proteins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heat shock protein 90 (HSP90) is a molecular chaperone essential for the stability and function of a wide array of "client" proteins, many of which are critical components of oncogenic signaling pathways. Its inhibition represents a compelling strategy in cancer therapy. Onalespib (AT13387) is a potent, second-generation, non-ansamycin small molecule inhibitor of HSP90 that has demonstrated significant anti-tumor activity in preclinical and clinical studies. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on the induced degradation of HSP90 client proteins. It includes a compilation of quantitative data, detailed experimental protocols for assessing this compound's effects, and visualizations of the key signaling pathways involved.

Introduction to HSP90 and this compound

Heat shock protein 90 (HSP90) is a highly conserved molecular chaperone that plays a crucial role in maintaining cellular proteostasis. It facilitates the proper folding, stabilization, and activation of a diverse set of client proteins, which include numerous kinases, transcription factors, and other proteins involved in signal transduction, cell cycle regulation, and apoptosis.[1][2] In cancer cells, HSP90 is often overexpressed and is critical for maintaining the function of mutated and overexpressed oncoproteins, thus supporting tumor growth and survival.[3]

This compound is a synthetic, small-molecule inhibitor that targets the N-terminal ATP-binding pocket of HSP90.[4][5] By competitively inhibiting ATP binding, this compound disrupts the HSP90 chaperone cycle, leading to the misfolding and subsequent degradation of its client proteins via the ubiquitin-proteasome pathway.[4][5] This multifaceted impact on numerous oncogenic pathways simultaneously forms the basis of its therapeutic potential.

Quantitative Data on this compound Activity

The potency and efficacy of this compound have been characterized by its high binding affinity to HSP90 and its potent anti-proliferative activity across a range of cancer cell lines.

Table 1: Binding Affinity and Inhibitory Concentrations of this compound

| Parameter | Value | Cell Line/Assay Condition | Reference |

| Binding Affinity (Kd) | 0.71 nM | Isothermal Calorimetry | [4] |

| IC50 | 18 nM | A375 (Melanoma) | [6] |

| GI50 Range | 13 - 260 nM | Panel of 30 tumor cell lines | [6][7] |

| GI50 | 480 nM | PNT2 (Non-tumorigenic prostate) | [6][7] |

| IC50 | 27 nM (95% CI 19-39 nM) | BON (Neuroendocrine tumor) | [8] |

| IC50 | 102 nM (95% CI 78-132 nM) | NCI-H727 (Neuroendocrine tumor) | [8] |

| IC50 | 51 nM (95% CI 38-69 nM) | NCI-H460 (Non-small cell lung cancer) | [8] |

| IC50 | 0.048 µM | HCT116 (Colorectal carcinoma) | [6] |

| IC50 | 0.05 µM | A549 (Non-small cell lung cancer) | [9] |

Mechanism of HSP90 Client Protein Degradation

The primary mechanism by which this compound exerts its anti-tumor effects is through the induction of client protein degradation. This process is initiated by the binding of this compound to the N-terminal domain of HSP90, which locks the chaperone in a conformation that is incompatible with its normal function.

The inhibition of the HSP90 chaperone cycle leads to the destabilization of client proteins. These misfolded or unstable proteins are recognized by the cellular quality control machinery and are targeted for degradation by the ubiquitin-proteasome system.[5][10] This involves the covalent attachment of a polyubiquitin chain to the client protein by E3 ubiquitin ligases, which marks it for recognition and degradation by the 26S proteasome.[11]

Diagram 1: this compound-Induced HSP90 Client Protein Degradation

Caption: this compound inhibits the HSP90 chaperone cycle, leading to client protein degradation.

Key Signaling Pathways Targeted by this compound

This compound's therapeutic efficacy stems from its ability to simultaneously disrupt multiple signaling pathways that are crucial for cancer cell proliferation, survival, and angiogenesis. Key among these are the PI3K/Akt and MAPK/ERK pathways.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell survival, growth, and proliferation. Many components of this pathway, including the receptor tyrosine kinases (RTKs) that activate it, PI3K itself, and the downstream kinase Akt, are HSP90 client proteins.

Diagram 2: this compound's Impact on the PI3K/Akt Pathway

Caption: this compound induces degradation of key PI3K/Akt pathway components.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. Key kinases in this pathway, such as Raf-1 and MEK, are established HSP90 client proteins.

Diagram 3: this compound's Impact on the MAPK/ERK Pathway

Caption: this compound promotes the degradation of Raf-1 and upstream RTKs.

Experimental Protocols

To assess the effects of this compound on HSP90 client protein degradation and cell viability, a series of standard molecular and cell biology techniques are employed.

Western Blotting for Protein Degradation

Objective: To qualitatively and semi-quantitatively measure the levels of specific HSP90 client proteins following this compound treatment.

Methodology:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle control for different time points (e.g., 0, 6, 12, 24, 48 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

Sample Preparation: Normalize protein concentrations for all samples and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.

-

SDS-PAGE: Load equal amounts of protein per lane onto a polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the client protein of interest (e.g., anti-Akt, anti-Raf-1) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin, GAPDH).

Diagram 4: Western Blotting Experimental Workflow

Caption: A streamlined workflow for Western blot analysis.

Co-Immunoprecipitation (Co-IP)

Objective: To determine if this compound disrupts the interaction between HSP90 and its client proteins.

Methodology:

-

Cell Culture and Treatment: Treat cells with this compound or vehicle control as described for Western blotting.

-

Cell Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., Triton X-100 based) with protease and phosphatase inhibitors.

-

Pre-clearing: Incubate the cell lysate with protein A/G-agarose or magnetic beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against HSP90 or the client protein of interest overnight at 4°C.

-

Immune Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for 1-4 hours to capture the antibody-protein complexes.

-

Washing: Pellet the beads and wash them several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the immunoprecipitated proteins from the beads by boiling in Laemmli sample buffer.

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against HSP90 and the client protein.

Cell Viability Assay (MTT/XTT Assay)

Objective: To measure the cytotoxic and cytostatic effects of this compound on cancer cells.

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Drug Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).

-

Reagent Addition: Add MTT or XTT reagent to each well and incubate for 2-4 hours at 37°C. Live cells with active metabolism will convert the tetrazolium salt into a colored formazan product.

-

Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 or IC50 value.

Conclusion

This compound is a potent HSP90 inhibitor that induces the degradation of a wide range of oncoproteins, leading to the simultaneous inhibition of multiple cancer-promoting signaling pathways. This technical guide has provided a comprehensive overview of the mechanism of action of this compound, supported by quantitative data and detailed experimental protocols. The provided visualizations of key signaling pathways and experimental workflows are intended to serve as a valuable resource for researchers and drug development professionals working in the field of cancer therapeutics and HSP90 biology. Further investigation into the precise kinetics of client protein degradation and the identification of novel biomarkers of response will continue to refine our understanding of this compound and inform its clinical development.

References

- 1. researchgate.net [researchgate.net]

- 2. cusabio.com [cusabio.com]

- 3. Quality Control and Fate Determination of Hsp90 Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 5. Phase I study of the heat shock protein 90 (Hsp90) inhibitor this compound (AT13387) administered on a daily for 2 consecutive days per week dosing schedule in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 7. The HSP90 Family: Structure, Regulation, Function, and Implications in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. researchgate.net [researchgate.net]

- 10. Phase 1 study of the HSP90 inhibitor this compound in combination with AT7519, a pan-CDK inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. V600E B-Raf requires the Hsp90 chaperone for stability and is degraded in response to Hsp90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Onalespib effects on EGFR and AKT signaling pathways

An In-depth Technical Guide to the Effects of Onalespib on EGFR and AKT Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (AT13387) is a potent, second-generation, non-ansamycin small-molecule inhibitor of Heat Shock Protein 90 (HSP90). As a molecular chaperone, HSP90 is critical for the conformational maturation, stability, and function of a multitude of oncogenic "client" proteins that drive cancer cell proliferation, survival, and resistance to therapy. Among its key clientele are the pivotal signaling proteins Epidermal Growth Factor Receptor (EGFR) and Protein Kinase B (AKT). By inhibiting HSP90, this compound triggers the ubiquitin-proteasome pathway-mediated degradation of these client proteins, leading to the simultaneous blockade of their respective signaling cascades. This guide provides a detailed technical overview of the mechanism of action of this compound, with a specific focus on its downstream effects on the EGFR and AKT signaling pathways, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

This compound: Mechanism of Action

This compound exerts its activity by binding to the ATP-binding pocket located in the N-terminal domain of HSP90. This competitive inhibition prevents ATP from binding and blocks the chaperone's ATPase activity, which is essential for its function.[1][2] The inhibition of the HSP90 chaperone cycle leaves client proteins in an unstable, unfolded state. This state is recognized by the cell's quality control machinery, leading to the polyubiquitination of the client proteins and their subsequent degradation by the proteasome.[3][4] Consequently, this compound treatment results in the depletion of multiple oncogenic drivers, making it an attractive therapeutic strategy for cancers dependent on these pathways.[4][5]

Effects on the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of intracellular signals crucial for cell growth, proliferation, and survival.[6][7] Both wild-type and mutated forms of EGFR are established client proteins of HSP90, relying on the chaperone for their proper folding and stability.[8][9][10]

This compound-mediated inhibition of HSP90 leads to the destabilization and subsequent degradation of EGFR.[5][6][11][12] This results in a marked decrease in the total cellular levels of both the EGFR protein and its phosphorylated, active form (p-EGFR).[7][11][12] The depletion of EGFR effectively shuts down its downstream signaling through pathways such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, leading to reduced cell proliferation and survival.[5][7][12] Studies have shown that this compound can overcome resistance to EGFR tyrosine kinase inhibitors (TKIs) that arises from secondary mutations like T790M or EGFR amplification, as it targets the EGFR protein for degradation regardless of its mutational status.[8][13][14]

References

- 1. This compound - My Cancer Genome [mycancergenome.org]

- 2. This compound | HSP | TargetMol [targetmol.com]

- 3. Phase 1 study of the HSP90 inhibitor this compound in combination with AT7519, a pan-CDK inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phase I study of the heat shock protein 90 (Hsp90) inhibitor this compound (AT13387) administered on a daily for 2 consecutive days per week dosing schedule in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. astx.com [astx.com]

- 6. The HSP90 inhibitor this compound potentiates 177Lu-DOTATATE therapy in neuroendocrine tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Hsp90 Inhibition Suppresses Mutant EGFR-T790M Signaling and Overcomes Kinase Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

- 12. researchgate.net [researchgate.net]

- 13. HSP90 inhibition overcomes EGFR amplification‐induced resistance to third‐generation EGFR‐TKIs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Erlotinib and this compound Lactate Focused on EGFR Exon 20 Insertion Non-Small Cell Lung Cancer (NSCLC): A California Cancer Consortium Phase I/II Trial (NCI 9878) - PMC [pmc.ncbi.nlm.nih.gov]

Onalespib's Penetration of the Blood-Brain Barrier: A Technical Overview for Researchers

An In-depth Guide to the Preclinical Evaluation of Onalespib, a Second-Generation HSP90 Inhibitor, in Central Nervous System Malignancies.

This technical guide provides a comprehensive overview of the pivotal studies investigating the blood-brain barrier (BBB) penetration of this compound (AT13387), a potent, second-generation inhibitor of Heat Shock Protein 90 (HSP90). For researchers and drug development professionals in neuro-oncology, the ability of a therapeutic agent to effectively cross the BBB is a critical determinant of its potential efficacy against central nervous system (CNS) tumors. This document synthesizes key quantitative data, details the experimental methodologies employed in preclinical assessments, and visualizes the underlying molecular pathways and experimental designs.

Executive Summary

This compound has demonstrated the ability to cross the blood-brain barrier and achieve sustained concentrations in brain tissue, a significant advantage over many other HSP90 inhibitors.[1][2] Preclinical studies, particularly in glioma models, have shown that this compound not only reaches CNS tumors but also exerts its biological activity by inhibiting HSP90, leading to the degradation of key oncogenic client proteins and the disruption of critical survival signaling pathways.[1][3] This brain-penetrant characteristic, combined with its long-acting pharmacodynamic profile, positions this compound as a promising agent for the treatment of primary and metastatic brain cancers.[2][4]

Quantitative Analysis of Blood-Brain Barrier Penetration

The cornerstone of this compound's potential in neuro-oncology lies in its favorable pharmacokinetic profile within the CNS. A key preclinical study in non-tumor-bearing mice quantified the concentration of this compound in both plasma and brain tissue over a 24-hour period following a single intravenous injection.

Table 1: this compound Concentration in Plasma and Brain Tissue Over Time

| Time Point | Mean this compound Concentration in Plasma (nmol/L) | Mean this compound Concentration in Brain Tissue (nmol/L) | Brain-to-Plasma Ratio |

| 5 min | ~1800 | ~200 | ~0.11 |

| 10 min | ~1200 | ~300 | ~0.25 |

| 20 min | ~800 | ~350 | ~0.44 |

| 30 min | ~600 | ~380 | ~0.63 |

| 1 hr | ~300 | ~400 | ~1.33 |

| 2 hr | ~150 | ~350 | ~2.33 |

| 4 hr | ~80 | ~250 | ~3.13 |

| 8 hr | ~40 | ~150 | ~3.75 |

| 24 hr | ~10 | ~50 | ~5.00 |

Data derived from graphical representations in published studies.[1][5] The initial Cmax was higher in the plasma, as expected. However, this compound demonstrated significant accumulation and retention in the brain, with levels exceeding those in the plasma from the 1-hour time point onwards.[1][4]

Experimental Protocols

The quantitative data presented above were generated through rigorous preclinical experimental protocols designed to assess both the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound in the CNS.

In Vivo Pharmacokinetic Study of BBB Penetration

This study aimed to determine the concentration-time profile of this compound in the plasma and brain of mice.

-

Animal Model: 6-week-old ICR (Institute of Cancer Research) mice were used for the study.[5]

-

Drug Administration: A single dose of this compound at 30 mg/kg was administered via tail vein injection.[5]

-

Sample Collection: At specified time points (5, 10, 20, 30 minutes, and 1, 2, 4, 8, 24 hours) post-injection, cohorts of three mice per time point were euthanized. Blood and brain tissues were immediately collected.[5]

-

Analytical Method: The concentrations of this compound in the plasma and brain tissue homogenates were quantified using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific bioanalytical technique.[5]

In Vivo Pharmacodynamic Assessment of HSP90 Inhibition

To confirm that this compound was not only present in the brain but also biologically active, researchers measured the induction of HSP70, a well-established biomarker for HSP90 inhibition.[1]

-

Animal Model and Dosing: Similar to the PK study, mice were injected with this compound (30 mg/kg) or a vehicle control.[5]

-

Tissue Processing: Brain tissue was collected at various time points (0, 1, 2, 4, 8, and 24 hours).[5]

-

Biomarker Analysis: Brain tissue sections were subjected to immunohistochemistry (IHC) using an antibody specific for HSP70.[1][5]

-

Quantification: The intensity of the HSP70 staining was quantified using digital image analysis. A significant, time-dependent increase in HSP70 levels was observed in the brains of this compound-treated mice compared to controls, confirming sustained target engagement within the CNS.[1]

Visualizing Methodologies and Pathways

Diagrams are provided below to illustrate the experimental workflow and the molecular mechanism of action of this compound.

References

- 1. Efficacy of this compound a Long-acting Second Generation HSP90 Inhibitor as a Single Agent and in Combination with Temozolomide against Malignant Gliomas - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

- 4. This compound Could Be an Effective Treatment for Glioblastoma, Preclinical Studies Show [cancer.osu.edu]

- 5. researchgate.net [researchgate.net]

Cellular Uptake and Intracellular Localization of Onalespib: A Technical Guide

Abstract: Onalespib (AT13387) is a potent, second-generation, non-ansamycin small molecule inhibitor of Heat Shock Protein 90 (HSP90). Its therapeutic efficacy is fundamentally dependent on its ability to enter cancer cells, localize to the correct subcellular compartment, and engage its target. As a synthetic, orally bioavailable, and blood-brain barrier-penetrant agent, this compound demonstrates efficient cellular uptake, although the precise transport mechanisms are not fully elucidated.[1][2][3] Its primary intracellular site of action is the cytoplasm, where it binds to the N-terminal ATP-binding domain of HSP90, a predominantly cytoplasmic chaperone protein.[4][5] This interaction inhibits HSP90's function, leading to the ubiquitin-proteasome-mediated degradation of numerous oncogenic client proteins.[6][7] Consequently, critical cell signaling networks, such as the EGFR-AKT-ERK pathway, are disrupted, and in certain cancers, a novel mechanism involving the altered splicing of androgen receptor variants has been identified.[4][6] This guide provides a detailed overview of this compound's intracellular journey and mechanism of action, summarizes key quantitative data, and outlines relevant experimental protocols for its study.

Cellular Uptake and Intracellular Localization

While specific studies detailing the active or passive transport mechanisms of this compound across the cell membrane are limited, its chemical properties and biological activity provide strong inferential evidence of its cellular entry. As an orally bioavailable small molecule that can cross the blood-brain barrier, this compound is understood to effectively penetrate cell membranes to reach its intracellular target.[1][2][3]

Upon entering the cell, this compound's primary localization is the cytoplasm . Its molecular target, HSP90, is a highly conserved molecular chaperone that functions predominantly as a cytoplasmic protein.[4] Confocal microscopy has confirmed that in glioma xenografts, HSP90 expression is robust and predominantly cytoplasmic, which is the main site of this compound's activity.[4]

Intracellular Mechanism of Action

This compound exerts its effects by selectively binding to the N-terminal domain of HSP90, which contains the adenosine triphosphate (ATP) binding site.[5][8] This competitive inhibition blocks the chaperone's intrinsic ATPase activity, which is essential for the proper folding, stabilization, and activation of its "client" proteins.

The inhibition of the HSP90 chaperone cycle leads to the misfolding and destabilization of client proteins. These compromised proteins are then targeted by the cell's quality control machinery for degradation, primarily via the ubiquitin-proteasome pathway.[6] A hallmark of effective HSP90 inhibition by this compound is the compensatory upregulation of other heat shock proteins, notably HSP70, which serves as a reliable biomarker for target engagement.[4][9]

Figure 1: Core Intracellular Mechanism of this compound.

Downstream Signaling Pathways Affected by this compound

By promoting the degradation of key client proteins, this compound disrupts multiple oncogenic signaling pathways simultaneously.

EGFR-AKT-ERK Signaling Network

A critical pathway affected by this compound is the EGFR-AKT-ERK-S6 signaling cascade, which is frequently hyperactivated in cancers like glioblastoma.[4] this compound treatment leads to the robust, dose-dependent degradation of HSP90 client proteins such as EGFR (both wild-type and mutant forms) and AKT. This depletion disrupts downstream signaling through ERK and S6, ultimately inhibiting cell proliferation, survival, and migration.[4][10]

Figure 2: Inhibition of the EGFR-AKT-ERK Pathway by this compound.

Androgen Receptor (AR) Signaling and Splicing

In prostate cancer, this compound demonstrates a dual mechanism of action on the androgen receptor. It induces the degradation of full-length AR (AR-FL), a known HSP90 client protein, through the canonical proteasomal pathway.[6] Intriguingly, it also depletes the constitutively active AR splice variant 7 (AR-V7), which is associated with therapy resistance.[6][11] However, AR-V7 depletion is not due to protein instability but rather a reduction in AR-V7 mRNA levels.[6] Transcriptome analysis has confirmed that this compound alters the mRNA splicing of hundreds of genes, including the AR gene, thereby preventing the formation of the AR-V7 variant.[6]

Figure 3: Dual Mechanism of this compound on Androgen Receptor.

Quantitative Analysis of this compound's Cellular Effects

The potency of this compound has been quantified across a wide range of cancer cell lines using various metrics, most commonly the half-maximal inhibitory concentration (IC50) for enzyme activity or the half-maximal growth inhibition (GI50).

Table 1: IC50 and GI50 Values for this compound in Various Cell Lines

| Parameter | Cell Line(s) | Value (nM) | Reference |

|---|---|---|---|

| IC50 | A375 (Melanoma) | 18 | [12] |

| IC50 | BON (Neuroendocrine) | 27 | [13] |

| IC50 | NCI-H727 (Neuroendocrine) | 102 | [13] |

| IC50 | NCI-H460 (Neuroendocrine) | 51 | [13] |

| GI50 | Panel of 30 Tumor Cell Lines | 13 - 260 | [12] |

| GI50 | PNT2 (Non-tumorigenic Prostate) | 480 | [12] |

| GI50 | A431 (Squamous Cell Carcinoma) | 17.9 | [14] |

| GI50 | HCT116 (Colorectal Carcinoma) | 8.7 | [14] |

| GI50 | LS174T (Colorectal Carcinoma) | 12.3 | [14] |

| GI50 | H314 (Head and Neck Cancer) | 3 |[14] |

Table 2: Effective Concentrations of this compound in In Vitro Assays

| Concentration(s) | Duration | Cell Line(s) | Observed Effect | Reference |

|---|---|---|---|---|

| 0.1 - 0.4 µM | 48 hours | LN229, U251HF, A172 | Dose-dependent increase in HSP70 levels. | [4] |

| 0.4 µM | 24 hours | LN229, U251HF, A172 | Reduced cell migration in wound-healing assay. | [15] |

| 0.3 - 0.6 µM | 24-48 hours | VCaP | Reduction in AR-V7 mRNA levels. | [6] |

| 50 nM | Not Specified | BON, NCI-H727, NCI-H460 | Spheroid growth inhibition. | [13] |

| 1 µM | 4 hours | A375, 22RV1, T474 | Not specified (used for cell research). | [12] |

| 5 - 25 nM | Not Specified | U343 MG, U87 MG | Significant decrease in colony formation ability. |[16] |

Key Experimental Protocols

Protocol: Western Blot Analysis for Protein Expression

This protocol is used to detect changes in the expression levels of HSP90, its client proteins (e.g., EGFR, AKT), and biomarkers (e.g., HSP70) following this compound treatment.

-

Cell Seeding and Treatment: Seed cells (e.g., 600,000 cells/well in a 6-well plate) and allow them to reach ~80% confluency. Replace the medium with fresh medium containing this compound at the desired concentration or vehicle control (e.g., 0.1% DMSO). Incubate for the specified duration (e.g., 24-48 hours).

-

Cell Lysis: Wash cells with ice-cold Phosphate-Buffered Saline (PBS). Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a standard method like the BCA assay.

-

SDS-PAGE and Transfer: Denature equal amounts of protein from each sample and load them onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane to remove unbound primary antibody. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Visualization: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. A loading control (e.g., GAPDH or β-actin) should always be used to ensure equal protein loading.

Protocol: Cell Migration (Wound Healing) Assay

This assay assesses the effect of this compound on the migratory capacity of cancer cells.

-

Create a Confluent Monolayer: Plate cells in a 6-well plate and grow them to 100% confluency.[17]

-

Generate the "Wound": Use a sterile p10 or p200 pipette tip to create a straight scratch or "wound" through the center of the cell monolayer.[15]

-

Treatment: Gently wash the wells with PBS to remove detached cells. Add fresh culture medium containing the desired concentration of this compound (e.g., 0.4 µM) or vehicle control.[15]

-

Image Acquisition: Immediately capture an image of the scratch at time 0 h using an inverted microscope. Place the plate back in the incubator.

-

Final Imaging and Analysis: After a set period (e.g., 24 hours), capture another image of the same field.[15] The migration distance is calculated by measuring the width of the scratch at 0 h and 24 h. The reduction in the width of the gap over time represents cell migration into the empty space.

Workflow: Quantifying Intracellular this compound Concentration

Directly measuring the intracellular concentration of a drug like this compound is a complex process that requires separating the drug inside the cells from the drug in the extracellular medium. While a specific, validated protocol for this compound is not publicly detailed, a general workflow can be established based on standard bioanalytical techniques.

Figure 4: General Workflow for Intracellular Drug Quantification.

Conclusion

This compound effectively enters cancer cells and localizes to the cytoplasm, where it engages its target, HSP90. This interaction triggers a cascade of downstream effects, most notably the degradation of key oncogenic proteins, leading to the disruption of critical survival and proliferation pathways. The quantitative data from numerous studies demonstrate its potency in the low nanomolar range across a variety of cancer types. The discovery of its novel activity on mRNA splicing further broadens its therapeutic potential. The protocols and data presented in this guide provide a foundational resource for researchers and drug developers working to further elucidate and exploit the intracellular mechanisms of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - My Cancer Genome [mycancergenome.org]

- 3. Disruption of DNA Repair and Survival Pathways through Heat Shock Protein Inhibition by this compound to Sensitize Malignant Gliomas to Chemoradiation Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Efficacy of this compound a Long-acting Second Generation HSP90 Inhibitor as a Single Agent and in Combination with Temozolomide against Malignant Gliomas - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phase I study of the heat shock protein 90 (Hsp90) inhibitor this compound (AT13387) administered on a daily for 2 consecutive days per week dosing schedule in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Second-generation HSP90 inhibitor this compound blocks mRNA splicing of androgen receptor variant 7 in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacodynamic and clinical results from a phase 1/2 study of the HSP90 inhibitor this compound in combination with abiraterone acetate in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phase Ib study of HSP90 inhibitor, this compound (AT13387), in combination with paclitaxel in patients with advanced triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacodynamic and Clinical Results from a Phase I/II Study of the HSP90 Inhibitor this compound in Combination with Abiraterone Acetate in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Second-Generation HSP90 Inhibitor this compound Blocks mRNA Splicing of Androgen Receptor Variant 7 in Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. selleckchem.com [selleckchem.com]

- 13. The HSP90 inhibitor this compound potentiates 177Lu-DOTATATE therapy in neuroendocrine tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Enhancing glioblastoma therapy: unveiling synergistic anticancer effects of this compound - radiotherapy combination therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

Onalespib Target Engagement Biomarkers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of in vitro biomarkers for assessing the target engagement of Onalespib, a potent second-generation inhibitor of Heat Shock Protein 90 (HSP90). Detailed experimental protocols, quantitative data summaries, and signaling pathway diagrams are presented to facilitate the effective evaluation of this compound's biological activity in a laboratory setting.

Introduction to this compound and HSP90

This compound (AT13387) is a synthetic, non-ansamycin small molecule that inhibits HSP90 by binding to its N-terminal ATP pocket[1]. HSP90 is a highly conserved molecular chaperone essential for the conformational maturation, stability, and function of a wide array of "client" proteins, many of which are critical for cancer cell growth, survival, and proliferation[1]. By inhibiting HSP90, this compound leads to the proteasomal degradation of these client proteins, thereby disrupting multiple oncogenic signaling pathways simultaneously.

Mechanism of Action and Key Biomarkers

This compound's primary mechanism of action is the competitive inhibition of ATP binding to HSP90, which abrogates its chaperone function. This leads to two key measurable downstream events that serve as robust biomarkers of target engagement in vitro:

-

Depletion of HSP90 Client Proteins: Inhibition of HSP90 destabilizes its client proteins, leading to their ubiquitination and subsequent degradation by the proteasome. The reduction in the levels of specific HSP90 client proteins is a direct indicator of this compound's on-target activity.

-

Induction of Heat Shock Response (HSR): The inhibition of HSP90 leads to the activation of Heat Shock Factor 1 (HSF1), a transcription factor that upregulates the expression of heat shock proteins, most notably HSP70. The induction of HSP70 is a widely accepted pharmacodynamic biomarker for HSP90 inhibition[1].

Quantitative Analysis of this compound's In Vitro Activity

The following tables summarize the quantitative effects of this compound on cell proliferation and key biomarker modulation in various cancer cell lines.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| A375 | Malignant Melanoma | 18 | [2] |

| MV4-11 | Acute Myeloid Leukemia | 12 | [2] |

| NCI-H1975 | Non-Small Cell Lung Cancer | 22 | [2] |

| SKBr3 | Breast Cancer | 55 | [2] |

| A431 | Squamous Cell Carcinoma | 17.9 | [3] |

| HCT116 | Colorectal Carcinoma | 8.7 | [3] |

| LS174T | Colorectal Adenocarcinoma | 12.3 | [3] |

| H314 | Head and Neck Squamous Cell Carcinoma | 3 | [3] |

Table 2: Modulation of Key Biomarkers by this compound in vitro

| Cell Line | Biomarker | Treatment Conditions | Fold Change/Effect | Reference |

| VCaP | AR-FL Protein | 0.3 µM this compound, 4-72h | Time-dependent depletion | [4] |

| VCaP | AR-V7 Protein | 0.3 µM this compound, 12-72h | Time-dependent depletion | [4] |

| LNCaP95 | AR-V7 Protein | 0.3 µM this compound, 12-72h | Time-dependent depletion | [4] |

| VCaP | AR-V7 mRNA | 0.3-0.6 µM this compound, 24-48h | Dose-dependent decrease | [4] |

| HCT116 | HSP70 Protein | This compound treatment | 1.63 ± 0.03 fold increase | [5] |

| A431 | HSP70 Protein | This compound treatment | 1.47 ± 0.09 fold increase | [5] |

| LN229, U251HF, A172 | HSP70 Protein | 0.1-0.4 µM this compound, 48h | Dose-dependent increase | [1] |

| Glioma Cell Lines | EGFR, p-EGFR, AKT, p-AKT, ERK1/2, p-ERK1/2, S6, p-S6 | This compound treatment | Decreased expression | [5] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by this compound and a general workflow for assessing target engagement.

Caption: this compound inhibits HSP90, leading to client protein degradation and HSP70 induction.

Caption: General workflow for in vitro assessment of this compound target engagement.

Detailed Experimental Protocols

Western Blotting for Client Protein Degradation and HSP70 Induction

This protocol details the immunodetection of HSP90 client proteins (e.g., AKT, HER2) and HSP70.

Materials:

-

Cell Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.

-

Primary Antibodies:

-

Rabbit anti-AKT (1:1000 dilution)

-

Rabbit anti-HER2 (1:1000 dilution)

-

Mouse anti-HSP70 (1:1000 dilution)

-

Mouse anti-β-actin (1:5000 dilution, as loading control)

-

-

Secondary Antibodies:

-

HRP-conjugated goat anti-rabbit IgG (1:5000 dilution)

-

HRP-conjugated goat anti-mouse IgG (1:5000 dilution)

-

-

SDS-PAGE gels

-

PVDF membranes

-

Enhanced Chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle control (DMSO) for the desired time points (e.g., 24, 48, 72 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer on ice for 30 minutes.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to the loading control (β-actin).

ELISA for HSP70 Induction

This protocol provides a method for the quantitative measurement of HSP70 protein levels.

Materials:

-

Human HSP70 ELISA Kit (commercially available kits from various suppliers)

-

Cell lysis buffer (as described in the Western blot protocol)

-

Microplate reader

Procedure:

-

Sample Preparation: Prepare cell lysates as described in the Western blot protocol.

-

ELISA Procedure: Follow the manufacturer's instructions provided with the ELISA kit. This typically involves:

-

Adding standards and samples to the antibody-coated microplate wells.

-

Incubating to allow HSP70 to bind to the capture antibody.

-

Washing the wells to remove unbound proteins.

-

Adding a detection antibody that binds to the captured HSP70.

-

Washing the wells.

-

Adding a substrate solution to produce a colorimetric signal.

-

Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.

-

-

Analysis: Generate a standard curve from the absorbance values of the standards and determine the concentration of HSP70 in the samples.

Real-Time Quantitative PCR (RT-qPCR) for HSP70 mRNA Induction

This protocol details the measurement of HSP70 mRNA levels.

Materials:

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green or TaqMan-based qPCR master mix

-

qPCR instrument

-

Primers for HSP70 (HSPA1A): (Example sequences, validation is recommended)

-

Forward: 5'-GGTGCAGGTGGAGTACACTGA-3'

-

Reverse: 5'-GCTCCTCTGCAGCTTTTCTTTC-3'

-

-

Primers for a reference gene (e.g., GAPDH or RPLP0):

-

GAPDH Forward: 5'-GAAGGTGAAGGTCGGAGTC-3'

-

GAPDH Reverse: 5'-GAAGATGGTGATGGGATTTC-3'

-

Procedure:

-

RNA Extraction: Extract total RNA from this compound-treated and control cells using a commercial RNA extraction kit.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

-

qPCR:

-

Set up the qPCR reaction with the qPCR master mix, primers, and cDNA.

-

Run the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol.

-

-

Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in HSP70 mRNA expression, normalized to the reference gene.

Cellular Thermal Shift Assay (CETSA) for Direct Target Engagement

CETSA is a powerful method to directly assess the binding of a drug to its target protein in a cellular context. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Materials:

-

PCR tubes or 96-well PCR plates

-

Thermal cycler

-

Cell lysis buffer with protease inhibitors

-

Equipment for Western blotting (as described above)

Procedure:

-

Cell Treatment: Treat cultured cells with this compound or vehicle control for a defined period (e.g., 1-2 hours).

-

Heating:

-

Harvest the cells and resuspend them in PBS.

-

Aliquot the cell suspension into PCR tubes or a 96-well plate.

-

Heat the samples to a range of temperatures (e.g., 40-70°C) for 3-5 minutes using a thermal cycler, followed by cooling to 4°C.

-

-

Cell Lysis and Centrifugation:

-

Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

-

Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

-

-

Analysis of Soluble Fraction:

-

Carefully collect the supernatant (soluble protein fraction).

-

Analyze the amount of soluble HSP90 in the supernatant by Western blotting, as described in section 5.1.

-

-

Data Analysis:

-

Plot the amount of soluble HSP90 as a function of temperature for both this compound-treated and control samples.

-

A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.

-

Conclusion

The in vitro biomarkers and accompanying protocols detailed in this guide provide a robust framework for the preclinical evaluation of this compound. Consistent and quantitative assessment of HSP90 client protein degradation and HSP70 induction, coupled with direct target engagement confirmation by CETSA, will enable researchers to accurately characterize the cellular activity of this compound and inform further drug development efforts.

References

- 1. This compound | Advanced Drug Monograph | MedPath [trial.medpath.com]

- 2. selleckchem.com [selleckchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Second-generation HSP90 inhibitor this compound blocks mRNA splicing of androgen receptor variant 7 in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Onalespib: A Technical Guide to its Role in the Inhibition of Angiogenesis and Cell Migration

For Researchers, Scientists, and Drug Development Professionals

Abstract

Onalespib (AT13387) is a potent, second-generation, non-ansamycin inhibitor of Heat Shock Protein 90 (Hsp90).[1][2] Hsp90 is a molecular chaperone crucial for the stability and function of a multitude of client proteins, many of which are integral to oncogenic signaling pathways.[1][2] This technical guide provides an in-depth overview of the mechanisms by which this compound inhibits two critical processes in cancer progression: angiogenesis and cell migration. By promoting the degradation of key Hsp90 client proteins, this compound disrupts essential signaling cascades, offering a promising therapeutic strategy in oncology. This document details the underlying signaling pathways, presents available quantitative data, outlines experimental methodologies, and provides visual representations of the key mechanisms and workflows.

Introduction: The Role of Hsp90 in Cancer

Heat Shock Protein 90 (Hsp90) is a highly conserved molecular chaperone that plays a critical role in maintaining cellular homeostasis by facilitating the proper folding, stability, and activity of numerous client proteins.[1][2] In cancer cells, Hsp90 is often overexpressed and is essential for the stability of a wide array of oncoproteins that drive tumor growth, proliferation, and survival.[1] These client proteins are involved in all six hallmarks of cancer, including angiogenesis, invasion, and metastasis.[2] Inhibition of Hsp90 leads to the ubiquitin-proteasome-mediated degradation of these client proteins, thereby simultaneously targeting multiple oncogenic pathways.[2]

This compound is a small molecule inhibitor that binds to the N-terminal ATP-binding pocket of Hsp90, thereby inhibiting its chaperone function.[1] This leads to the degradation of Hsp90 client proteins and has demonstrated anti-tumor activity in various cancer models.[1]

This compound's Inhibition of Angiogenesis

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process for tumor growth and metastasis, as it supplies tumors with essential nutrients and oxygen. This compound inhibits angiogenesis by destabilizing key proteins involved in the pro-angiogenic signaling cascade.

Mechanism of Action: Targeting the HIF-1α/VEGF Axis

A primary mechanism by which this compound exerts its anti-angiogenic effects is through the degradation of Hypoxia-Inducible Factor 1-alpha (HIF-1α). HIF-1α is a master regulator of the cellular response to hypoxia and a key transcriptional activator of Vascular Endothelial Growth Factor (VEGF), a potent pro-angiogenic factor.

Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylases (PHDs), leading to its recognition by the von Hippel-Lindau (pVHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation. Hsp90 is required to stabilize HIF-1α, protecting it from degradation. By inhibiting Hsp90, this compound leads to the degradation of HIF-1α even under hypoxic conditions, thereby preventing the transcription of VEGF and other pro-angiogenic genes.

Signaling Pathway: Hsp90 in Angiogenesis

Quantitative Data: Inhibition of Tube Formation

The tube formation assay is a widely used in vitro model of angiogenesis. While specific percentage inhibition data for this compound is not extensively available in the public domain, studies have demonstrated its potent inhibitory effects. For instance, in a study on glioma cells, exposure to 0.4 μM this compound for 24 hours strongly inhibited the formation of microtubules by endothelial cells, a key step in angiogenesis.[3]

| Cell Line | This compound Concentration (µM) | Assay | Observed Effect | Reference |

| HUVEC (co-cultured with glioma cell conditioned media) | 0.4 | Tube Formation | Strong inhibition of microtubule formation | [3] |

This compound's Inhibition of Cell Migration

Cell migration is a fundamental process in cancer metastasis, enabling cancer cells to invade surrounding tissues and disseminate to distant organs. This compound impedes cell migration by targeting key signaling molecules that regulate the cytoskeletal dynamics and cell-matrix adhesions required for cell motility.

Mechanism of Action: Targeting the FAK and MMP Pathways

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a central role in integrin-mediated signaling and is a critical regulator of cell migration. FAK is a known Hsp90 client protein. Inhibition of Hsp90 by this compound leads to the degradation of FAK, thereby disrupting downstream signaling pathways that control cell adhesion, spreading, and motility.

Matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9, are enzymes that degrade the extracellular matrix (ECM), a key step in cell invasion and migration. The expression and activity of MMPs are often regulated by signaling pathways that are dependent on Hsp90 client proteins. By destabilizing these upstream regulators, this compound can lead to the downregulation of MMP expression and activity.

Signaling Pathway: Hsp90 in Cell Migration

Quantitative Data: Inhibition of Cell Migration

The inhibitory effect of this compound on cell migration has been quantified in various cancer cell lines using wound healing (scratch) assays and transwell migration assays.

| Cell Line | This compound Concentration | Assay | Quantitative Effect | Reference |

| HCT116 | 50 nM | Wound Healing | Reduced migration distance from 0.12 mm to 0.07 mm | [4] |

| A431 | 50 nM | Wound Healing | Reduced migration distance from 0.14 mm to 0.07 mm | [4] |

| U251HF, LN229, A172 | 0.4 µM | Wound Healing | Significantly reduced ability to migrate | [3] |

| Glioma Stem Cells | Not specified | Transwell Migration | Markedly decreased invasive ability | [3] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's effects on angiogenesis and cell migration.

Endothelial Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) in vitro, a key step in angiogenesis.

Workflow:

Detailed Protocol:

-

Plate Coating: Thaw Matrigel on ice and dilute with cold, serum-free medium. Coat the wells of a 96-well plate with the Matrigel solution and incubate at 37°C for 30-60 minutes to allow for polymerization.

-

Cell Seeding: Harvest human umbilical vein endothelial cells (HUVECs) and resuspend them in a small volume of assay medium. Seed the HUVECs onto the solidified Matrigel.

-

Treatment: Add this compound at various concentrations or a vehicle control to the wells.

-

Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.

-

Imaging: Visualize and capture images of the tube-like structures using an inverted microscope.

-

Quantification: Analyze the images using software to quantify parameters such as the total tube length, the number of nodes (branch points), and the number of meshes.

Wound Healing (Scratch) Assay

This assay measures the rate of collective cell migration to close a "wound" created in a confluent cell monolayer.

Workflow:

Detailed Protocol:

-

Cell Seeding: Seed cells in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24 hours.

-

Wound Creation: Once the cells are confluent, use a sterile pipette tip to create a straight scratch through the center of the monolayer.

-

Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove any detached cells.

-

Treatment: Add fresh medium containing this compound at various concentrations or a vehicle control.

-

Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., every 6, 12, or 24 hours) using a microscope.

-

Quantification: Measure the width or area of the scratch at each time point. The rate of wound closure can be calculated as the percentage of the initial area that has been filled by migrating cells.

Transwell Migration Assay

This assay, also known as the Boyden chamber assay, measures the chemotactic migration of cells through a porous membrane.

Workflow:

Detailed Protocol:

-

Chamber Setup: Place Transwell inserts with a porous membrane (typically 8 µm pores) into the wells of a 24-well plate.

-

Chemoattractant: Add medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.

-

Cell Preparation: Harvest cells and resuspend them in serum-free medium. Pre-treat the cells with various concentrations of this compound or a vehicle control.

-

Cell Seeding: Add the cell suspension to the upper chamber of the Transwell insert.

-

Incubation: Incubate the plate at 37°C for a period that allows for cell migration (e.g., 12-24 hours).

-

Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.

-

Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain with a solution such as crystal violet.

-

Quantification: Count the number of stained, migrated cells in several microscopic fields. Alternatively, the stain can be eluted and the absorbance measured to quantify the relative number of migrated cells.

Conclusion

This compound demonstrates significant potential as an anti-cancer agent through its effective inhibition of angiogenesis and cell migration. By targeting the molecular chaperone Hsp90, this compound triggers the degradation of a host of oncoproteins that are essential for these cancer-promoting processes. The disruption of the HIF-1α/VEGF axis and the FAK and MMP signaling pathways underscores the multifaceted mechanism of action of this Hsp90 inhibitor. The experimental data, though in some cases preliminary, consistently supports the role of this compound in impeding key steps of tumor progression. Further quantitative studies will be invaluable in fully elucidating the dose-dependent effects of this compound and in optimizing its clinical application for the treatment of various malignancies. This technical guide provides a comprehensive foundation for researchers and drug development professionals working to advance our understanding and utilization of this compound in cancer therapy.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Phase 1 study of the HSP90 inhibitor this compound in combination with AT7519, a pan-CDK inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Efficacy of this compound a Long-acting Second Generation HSP90 Inhibitor as a Single Agent and in Combination with Temozolomide against Malignant Gliomas - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The novel HSP90 inhibitor AT13387 potentiates radiation effects in squamous cell carcinoma and adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Identifying Synergistic Partners for Onalespib Using CRISPR-Cas9 Screens

Audience: Researchers, scientists, and drug development professionals.

Introduction

Onalespib (AT13387) is a potent, second-generation, small-molecule inhibitor of Heat Shock Protein 90 (HSP90).[1][2] HSP90 is a critical molecular chaperone responsible for the conformational maturation and stability of a wide array of "client" proteins, many of which are integral to oncogenic signaling pathways.[1][2] By inhibiting HSP90, this compound promotes the degradation of these client proteins, leading to the disruption of cancer cell proliferation, survival, and migration.[3][4] While this compound has shown promise in preclinical and clinical studies, combination therapies are increasingly recognized as a superior strategy to enhance efficacy and overcome resistance.[5][6][7][8]

CRISPR-Cas9 based functional genomic screens have emerged as a powerful and unbiased tool to systematically identify genetic vulnerabilities and discover synergistic drug combinations.[9][10][11] This application note provides a comprehensive overview and detailed protocols for utilizing pooled CRISPR-Cas9 knockout screens to identify novel gene targets that, when inhibited, work synergistically with this compound.

Mechanism of Action and Rationale for Combination Therapy

This compound selectively binds to the ATP-binding pocket in the N-terminus of HSP90, thereby inhibiting its chaperone activity. This leads to the ubiquitin-proteasome-mediated degradation of numerous oncogenic client proteins.[4] Key client proteins and pathways affected by this compound include:

-

Cell Cycle Regulators and DNA Damage Response (DDR) Proteins: CHK1, RAD51, ATM, DNA-PKcs[12][13]

-

Hormone Receptors: Androgen Receptor (AR) and its splice variants (e.g., AR-V7)[1][4]

The rationale for seeking synergistic partners for this compound is rooted in the complexity of cancer signaling networks. By simultaneously targeting a key node (HSP90) and a synthetically lethal partner identified via a CRISPR screen, it is possible to induce a more potent and durable anti-cancer response.

Experimental Workflow for CRISPR-Cas9 Synergistic Screen with this compound

The overall workflow for identifying synergistic partners of this compound using a pooled CRISPR-Cas9 knockout screen is depicted below. This process involves the generation of a stable Cas9-expressing cell line, transduction with a pooled sgRNA library, application of selective pressure with this compound, and subsequent identification of depleted sgRNAs through next-generation sequencing (NGS).

Detailed Experimental Protocols

Protocol 1: Generation of a Stable Cas9-Expressing Cell Line

-

Cell Line Selection: Choose a cancer cell line of interest that is relevant to the therapeutic application of this compound. Ensure the cell line has a good doubling time and is amenable to lentiviral transduction.

-

Lentiviral Transduction:

-

Plate 1 x 10^6 cells in a 6-well plate.

-

Transduce cells with a lentiviral vector encoding Cas9 and a selection marker (e.g., Blasticidin) at a Multiplicity of Infection (MOI) of 0.3-0.5.

-

Incubate for 48-72 hours.

-

-

Antibiotic Selection:

-

Replace the medium with fresh medium containing the appropriate antibiotic (e.g., Blasticidin at 5-10 µg/mL).

-

Culture the cells for 7-10 days, replacing the antibiotic-containing medium every 2-3 days, until a resistant population is established.

-

-

Validation of Cas9 Activity:

-

Transduce the stable Cas9 cell line with a lentiviral vector expressing a sgRNA targeting a non-essential gene (e.g., AAVS1) and a fluorescent reporter (e.g., GFP).

-

Assess the knockout efficiency by monitoring the loss of the fluorescent signal via flow cytometry or by using an assay like the T7 Endonuclease I assay.

-

Protocol 2: Pooled CRISPR-Cas9 Knockout Screen

-

Lentiviral Library Production: Produce high-titer lentivirus from a pooled sgRNA library (e.g., GeCKO, Brunello) according to standard protocols.[14][15]

-

Determining Viral Titer: Perform a titration experiment to determine the volume of viral supernatant required to achieve an MOI of 0.3-0.5 in the Cas9-expressing cell line. This low MOI is crucial to ensure that most cells receive a single sgRNA.[15]

-

Library Transduction:

-

Seed a sufficient number of Cas9-expressing cells to ensure a representation of at least 200-500 cells per sgRNA in the library.

-

Transduce the cells with the pooled sgRNA lentiviral library at an MOI of 0.3-0.5.

-

-

Selection and Expansion:

-

After 48-72 hours, begin selection with the appropriate antibiotic (e.g., puromycin) to eliminate non-transduced cells.

-

Expand the transduced cell population.

-

-

This compound Treatment:

-

Harvest a baseline cell sample (T0).

-

Split the remaining cells into two arms: a control arm treated with vehicle (DMSO) and a treatment arm treated with a predetermined concentration of this compound. The this compound concentration should be optimized to cause approximately 20-30% growth inhibition (GI20-GI30) over the course of the experiment.

-

Culture the cells for 14-21 days, passaging as needed and maintaining a cell number that preserves the library representation.

-

-

Sample Collection: Harvest cells from both the DMSO and this compound arms at the end of the screen.

Protocol 3: Next-Generation Sequencing and Data Analysis

-

Genomic DNA Extraction: Extract high-quality genomic DNA from the T0 and endpoint cell pellets.

-